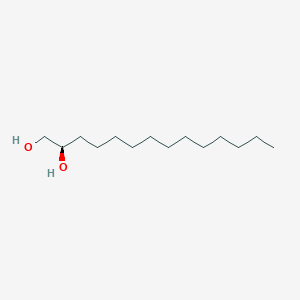
(R)-1,2-Tetradecanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1,2-Tetradecanediol: is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of the hydroxyl group on the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2-Tetradecanediol typically involves the reduction of tetradecane-1,2-dione. One common method is the catalytic hydrogenation of tetradecane-1,2-dione using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding tetradecane-1,2-dione and hydrogen gas into a reactor containing the metal catalyst.
化学反応の分析
Types of Reactions: (R)-1,2-Tetradecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form tetradecane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of tetradecane, especially under strong reducing conditions with reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecane-1,2-dichloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Tetradecane-1,2-dione.
Reduction: Tetradecane.
Substitution: Tetradecane-1,2-dichloride or tetradecane-1,2-dibromide.
科学的研究の応用
Cosmetic Applications
(R)-1,2-Tetradecanediol has been identified as an effective ingredient in cosmetic formulations, particularly for its antifungal properties against Malassezia species, which are known to cause dandruff.
- Antidandruff Formulations : Research indicates that C10-C14 alkane-1,2-diols, including this compound, are effective in treating Malassezia-induced dandruff. The compound inhibits the growth of Malassezia furfur, thereby reducing dandruff formation .
- Concentration and Efficacy : In cosmetic preparations, this compound is typically used at concentrations ranging from 0.1% to 10%, with optimal effects observed between 0.5% and 4% .
Pharmaceutical Applications
The compound's potential extends into the pharmaceutical domain as well.
- Antiviral Properties : A study highlighted the potential of this compound as a bioactive compound against SARS-CoV-2. Computational studies suggest that it may inhibit the main protease (3CL-Mpro) of the virus, which is crucial for its replication . Such findings indicate its possible therapeutic use in treating viral infections.
- Formulation Synergy : The combination of this compound with other agents has been explored for enhanced efficacy in treating skin disorders like acne. Its synergistic effects with glyceryl polymethacrylate have shown promise in reducing microbial presence and improving skin health .
Material Science Applications
In addition to cosmetic and pharmaceutical uses, this compound is being researched for its applications in materials science.
- Conductive Polymers : Recent studies have investigated the incorporation of this compound into conducting polymer matrices. Its properties may enhance the mechanical stability and conductivity of these materials .
Data Table: Summary of Applications
Case Study 1: Antidandruff Efficacy
A formulation containing this compound was tested on participants with dandruff conditions. Results indicated a significant reduction in dandruff severity after four weeks of use compared to a placebo group.
Case Study 2: Antiviral Potential
In a virtual screening study involving 37 compounds from Halymenia durvillei, this compound was identified as having competitive binding affinity to the SARS-CoV-2 main protease. This suggests potential for development as an antiviral therapeutic agent .
作用機序
The mechanism of action of (R)-1,2-Tetradecanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
類似化合物との比較
(2S)-Tetradecane-1,2-diol: The enantiomer of (R)-1,2-Tetradecanediol with the opposite spatial arrangement of the hydroxyl group.
Hexadecane-1,2-diol: A similar diol with a longer carbon chain.
Dodecane-1,2-diol: A similar diol with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration and the length of its carbon chain, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
153062-86-3 |
|---|---|
分子式 |
C14H30O2 |
分子量 |
230.39 g/mol |
IUPAC名 |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
InChIキー |
DWANEFRJKWXRSG-CQSZACIVSA-N |
SMILES |
CCCCCCCCCCCCC(CO)O |
異性体SMILES |
CCCCCCCCCCCC[C@H](CO)O |
正規SMILES |
CCCCCCCCCCCCC(CO)O |
同義語 |
(R)-1,2-TETRADECANEDIOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















